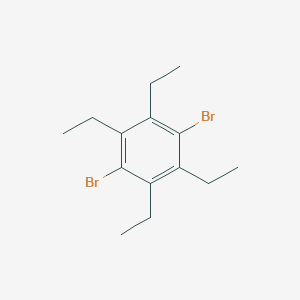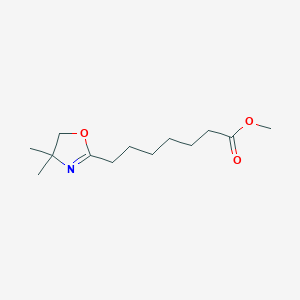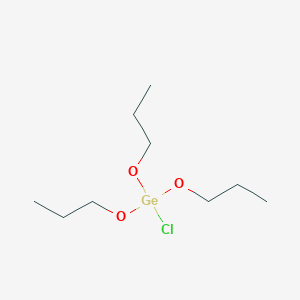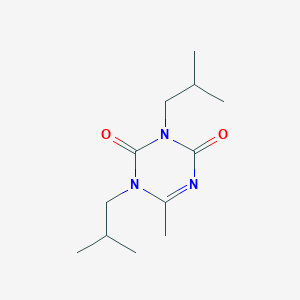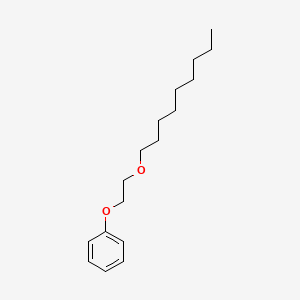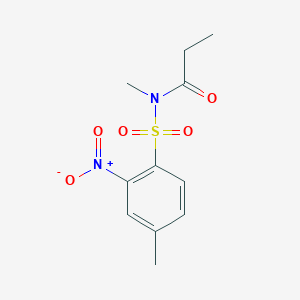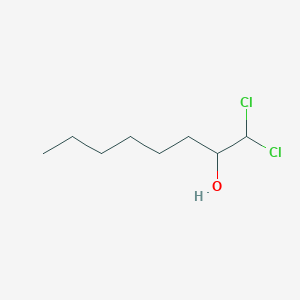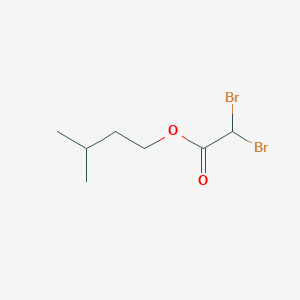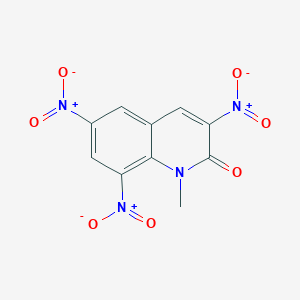
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is a highly reactive compound known for its unique chemical properties and applications. It is a derivative of quinolone, a class of compounds widely studied for their biological and chemical significance. The presence of three nitro groups at positions 3, 6, and 8, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- typically involves the nitration of 1-methyl-2-quinolone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the quinolone ring at specific positions to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound is highly reactive towards nucleophiles, leading to cine-substitution reactions where nucleophiles replace one of the nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Primary amines, 1,3-dicarbonyl compounds, and enamines are commonly used in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or other metal catalysts.
Oxidizing Agents: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution Products: 4-functionalized 6,8-dinitro-2-quinolone derivatives.
Reduction Products: 1-methyl-3,6,8-triamino-2-quinolone.
Oxidation Products: Various oxidized quinolone derivatives depending on the reaction conditions.
科学的研究の応用
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various quinolone derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- involves its high reactivity towards nucleophiles and electrophiles. The presence of nitro groups makes the compound electron-deficient, facilitating nucleophilic attacks. The compound can form intermediates that undergo further transformations, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 1-methyl-3,6-dinitro-2-quinolone
- 1-methyl-3,8-dinitro-2-quinolone
- 1-methyl-6,8-dinitro-2-quinolone
Uniqueness
2(1H)-Quinolinone, 1-methyl-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to other similar compounds. This increased reactivity allows for a broader range of chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
98993-72-7 |
|---|---|
分子式 |
C10H6N4O7 |
分子量 |
294.18 g/mol |
IUPAC名 |
1-methyl-3,6,8-trinitroquinolin-2-one |
InChI |
InChI=1S/C10H6N4O7/c1-11-9-5(3-8(10(11)15)14(20)21)2-6(12(16)17)4-7(9)13(18)19/h2-4H,1H3 |
InChIキー |
GXVCAPUIZBOAHQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)


